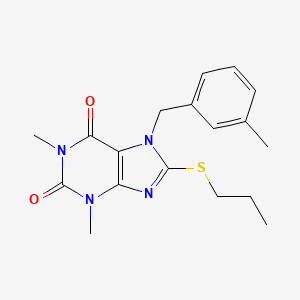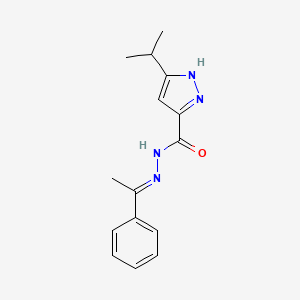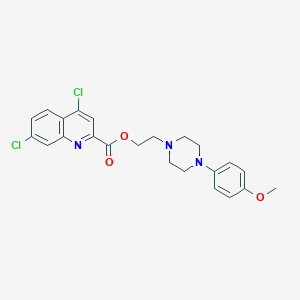![molecular formula C17H11Cl2NO3S B11974211 Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)
Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[(3,6-Dicloro-1-benzotien-2-il)carbonil]amino]benzoato de metilo es un compuesto químico con la fórmula molecular C17H11Cl2NO3S y un peso molecular de 380.252 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de benzotiofeno sustituido con átomos de cloro y un grupo éster de benzoato. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[(3,6-Dicloro-1-benzotien-2-il)carbonil]amino]benzoato de metilo generalmente implica la reacción de cloruro de 3,6-dicloro-1-benzotiofeno-2-carbonilo con 2-aminobenzoato de metilo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción . Las condiciones de reacción generalmente incluyen un solvente como diclorometano y un rango de temperatura de 0-5°C para asegurar la estabilidad de los reactivos y productos.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-[(3,6-Dicloro-1-benzotien-2-il)carbonil]amino]benzoato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de benzotiofeno sustituidos.
Aplicaciones Científicas De Investigación
El 2-[(3,6-Dicloro-1-benzotien-2-il)carbonil]amino]benzoato de metilo se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: En estudios que involucran la inhibición de enzimas y la unión a proteínas.
Medicina: Uso potencial en el desarrollo de fármacos por su actividad biológica.
Industria: Como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 2-[(3,6-Dicloro-1-benzotien-2-il)carbonil]amino]benzoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, evitando así que el sustrato acceda a la enzima. Además, puede interactuar con los receptores para modular las vías de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(3,4-Dicloroanilino)carbonil]amino]benzoato de metilo
- 2-[(3,6-Dicloro-2-metoxibenzoil)amino]benzoato de metilo
- 4-[(3,6-Dicloro-2-metoxibenzoil)amino]benzoato de metilo
- 2-[(Ciclohexilamino)carbonil]amino]benzoato de metilo
Unicidad
El 2-[(3,6-Dicloro-1-benzotien-2-il)carbonil]amino]benzoato de metilo es único debido a su estructura de anillo de benzotiofeno, que le confiere propiedades químicas y biológicas distintas. La presencia de átomos de cloro aumenta su reactividad y potencial para diversas transformaciones químicas .
Propiedades
Fórmula molecular |
C17H11Cl2NO3S |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
methyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H11Cl2NO3S/c1-23-17(22)10-4-2-3-5-12(10)20-16(21)15-14(19)11-7-6-9(18)8-13(11)24-15/h2-8H,1H3,(H,20,21) |
Clave InChI |
QQVQOQJRSJNVTC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11974141.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974147.png)

![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11974165.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)

![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)

